Methyl 2-amino-7,7-dimethyl-2',5-dioxo-1'-(prop-2-en-1-yl)-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate
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Overview
Description
Methyl 1’-allyl-2-amino-7,7-dimethyl-2’,5-dioxo-1’,2’,5,6,7,8-hexahydrospiro[chromene-4,3’-indole]-3-carboxylate is a complex organic compound with a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1’-allyl-2-amino-7,7-dimethyl-2’,5-dioxo-1’,2’,5,6,7,8-hexahydrospiro[chromene-4,3’-indole]-3-carboxylate can be achieved through a multicomponent reaction. One efficient method involves a one-pot, four-component reaction using dimethyl phthalate, 2-cyanoacetohydrazide, benzaldehydes, and 5,5-dimethylcyclohexane-1,3-dione. This reaction is catalyzed by L-proline in an ethanol medium, resulting in high yields under mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and multicomponent reactions can be applied to scale up the synthesis process, ensuring high efficiency and minimal environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 1’-allyl-2-amino-7,7-dimethyl-2’,5-dioxo-1’,2’,5,6,7,8-hexahydrospiro[chromene-4,3’-indole]-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions typically occur under mild to moderate conditions, ensuring high selectivity and yield.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups and enhanced properties.
Scientific Research Applications
Methyl 1’-allyl-2-amino-7,7-dimethyl-2’,5-dioxo-1’,2’,5,6,7,8-hexahydrospiro[chromene-4,3’-indole]-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and enzyme inhibition.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Methyl 1’-allyl-2-amino-7,7-dimethyl-2’,5-dioxo-1’,2’,5,6,7,8-hexahydrospiro[chromene-4,3’-indole]-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonyl derivatives: These compounds share a similar core structure and exhibit comparable chemical properties.
Indole derivatives: Compounds with an indole moiety, which are widely studied for their biological activities.
Uniqueness
Methyl 1’-allyl-2-amino-7,7-dimethyl-2’,5-dioxo-1’,2’,5,6,7,8-hexahydrospiro[chromene-4,3’-indole]-3-carboxylate is unique due to its spiro structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C23H24N2O5 |
---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
methyl 2-amino-7,7-dimethyl-2//',5-dioxo-1//'-prop-2-enylspiro[6,8-dihydrochromene-4,3//'-indole]-3-carboxylate |
InChI |
InChI=1S/C23H24N2O5/c1-5-10-25-14-9-7-6-8-13(14)23(21(25)28)17-15(26)11-22(2,3)12-16(17)30-19(24)18(23)20(27)29-4/h5-9H,1,10-12,24H2,2-4H3 |
InChI Key |
LDDKBWHDLQAQPC-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(=O)C1)C3(C4=CC=CC=C4N(C3=O)CC=C)C(=C(O2)N)C(=O)OC)C |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C3(C4=CC=CC=C4N(C3=O)CC=C)C(=C(O2)N)C(=O)OC)C |
Origin of Product |
United States |
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